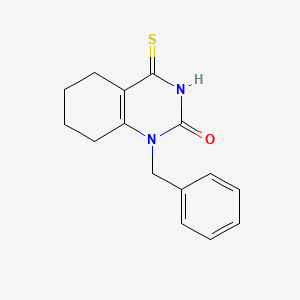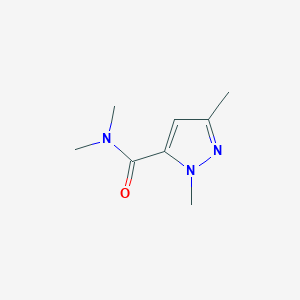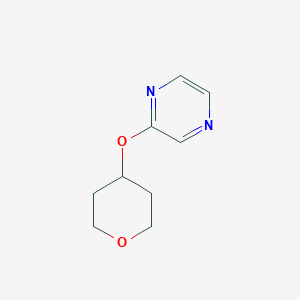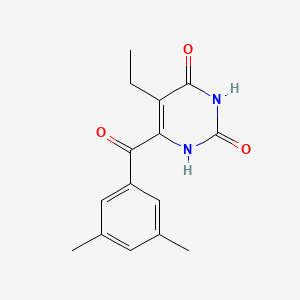
1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate” is a compound that contains an indole nucleus . Indole is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . It binds with high affinity to multiple receptors, which makes it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
科学研究应用
DMBI is widely used in scientific research due to its unique properties. It is used as a fluorescent dye in the study of biological and chemical processes, such as the study of proteins and nucleic acids. It is also used as a reagent in organic synthesis and as a catalyst in biochemical processes. DMBI is also used in the development of new drugs, as it can be used to identify and characterize novel compounds.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a broad range of molecular and cellular effects.
实验室实验的优点和局限性
DMBI has several advantages in laboratory experiments. It is highly soluble in water and most organic solvents, making it easy to use in a variety of experiments. It is also non-toxic and has no known adverse effects on the human body. However, DMBI is sensitive to light and should be stored in a dark place. Furthermore, DMBI is a relatively expensive compound and can be difficult to obtain in large quantities.
未来方向
The use of DMBI in scientific research is expected to expand in the coming years. It is currently being studied for its potential applications in the development of new drugs and in the study of proteins and nucleic acids. Furthermore, DMBI could be used as a fluorescent marker in the study of biological processes and in the detection of diseases. In addition, DMBI could be used as a catalyst in organic synthesis and in the development of new materials. Finally, DMBI could be used in the development of new fluorescent dyes and imaging agents.
合成方法
DMBI is synthesized through a condensation reaction between 2-methyl-1H-indol-3-yl)butanedioic acid and diethyl malonate. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of 70°C. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is a white solid. The reaction is highly efficient and yields high yields of DMBI, with a yield of up to 95%.
属性
IUPAC Name |
diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-21-15(19)10-13(17(20)22-5-2)16-11(3)18-14-9-7-6-8-12(14)16/h6-9,13,18H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBHUNNZFYPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(NC2=CC=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)
![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)




![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

![4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6513790.png)
![4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6513795.png)